2-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide
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Overview
Description
2-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a hexahydropyrrolo[3,4-c]pyrrole system, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of benzothiazole derivatives with appropriate sulfonamide precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)thio]benzoic acid
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives
Uniqueness
Compared to similar compounds, 2-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide stands out due to its unique structural features and diverse reactivity.
Properties
Molecular Formula |
C15H20N4O4S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide |
InChI |
InChI=1S/C15H20N4O4S2/c1-17(2)25(22,23)19-9-11-7-18(8-12(11)10-19)15-13-5-3-4-6-14(13)24(20,21)16-15/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
NQIABWSQRJSSJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CN(CC2C1)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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